molecular formula C19H28N2O6S B5092323 methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate

methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate

Cat. No. B5092323
M. Wt: 412.5 g/mol
InChI Key: QEQTXRCGXVDXDG-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of valine derivatives and has been shown to have promising effects in various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate involves the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which leads to increased levels of acetylcholine in the brain. This results in improved cognitive function and memory. The compound also inhibits the activity of cyclooxygenase-2, an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. This leads to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. The compound has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate in lab experiments is its high purity and stability. The compound can be easily synthesized in large quantities with high yield and purity. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for the research on Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate. One direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the immune system and its potential use as an immunomodulatory agent. Furthermore, the compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Overall, the research on Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate has shown promising results and has the potential to lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

The synthesis method of Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate involves the reaction of 2-chloro-N-(2-hydroxy-5-methylphenyl)acetamide with L-valine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting compound is then treated with N-methylpiperidine and methylsulfonyl chloride to obtain the final product. This method has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

Methyl N-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-valinate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor effects. It has also been investigated for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.

properties

IUPAC Name

methyl (2S)-3-methyl-2-[[2-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6S/c1-13(2)17(19(23)26-3)20-18(22)15-7-5-6-8-16(15)27-14-9-11-21(12-10-14)28(4,24)25/h5-8,13-14,17H,9-12H2,1-4H3,(H,20,22)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQTXRCGXVDXDG-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1OC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1OC2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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